Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is a chemical compound belonging to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and an acetate group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
-
Step 1: Synthesis of Azide Intermediate
- The azide intermediate can be prepared by reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
-
Step 2: Cycloaddition Reaction
- The azide intermediate is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature.
-
Step 3: Esterification
- The resulting triazole compound is then esterified with methanol and an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound’s effects are mediated through binding to the active site of the enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate can be compared with other triazole derivatives:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
1,2,3-Triazole-4-carboxamide: Contains a carboxamide group, offering different chemical properties and biological activities.
Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine rings, providing unique pharmacological properties.
Properties
CAS No. |
645391-62-4 |
---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-(5-methyl-2-phenyltriazol-4-yl)acetate |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(8-12(16)17-2)14-15(13-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
VBBMBKXNMDIPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.